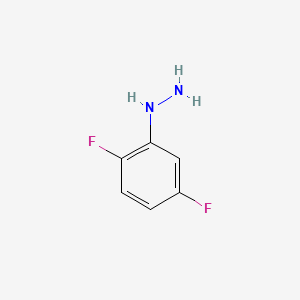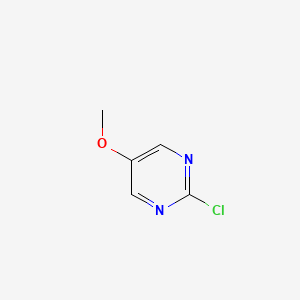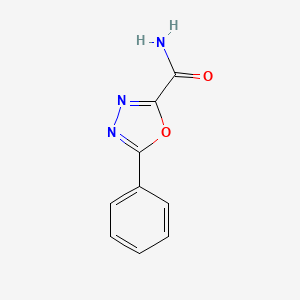
3,5-Bis(trifluoromethyl)benzenethiol
Overview
Description
3,5-Bis(trifluoromethyl)benzenethiol, also known as 3,5-bis(trifluoromethyl)thiophenol, is an organic compound with the molecular formula C8H4F6S. It is characterized by the presence of two trifluoromethyl groups attached to a benzene ring, along with a thiol group. This compound is a clear colorless to slightly yellow liquid and is known for its significant applications in various fields, including agrochemicals, pharmaceuticals, and dyestuffs .
Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate in the synthesis of various organic compounds .
Mode of Action
The mode of action of 3,5-Bis(trifluoromethyl)benzenethiol is largely dependent on the specific context in which it is used. As an intermediate, it can participate in various chemical reactions, contributing its unique structural features to the final product .
Biochemical Pathways
It has been used in the synthesis of covalent organic frameworks, where it contributes to the suppression of polysulfide diffusion, thereby improving the capacity and cyclic stability of lithium-sulfur batteries .
Result of Action
The result of the action of this compound is largely dependent on the specific context in which it is used. In the context of lithium-sulfur batteries, it contributes to improved capacity and cyclic stability .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to air and should be stored in a dark, dry place . Its solubility in different solvents can also impact its reactivity and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 3,5-bis(trifluoromethyl)benzene, followed by the reaction with thiourea to introduce the thiol group . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of 3,5-Bis(trifluoromethyl)benzenethiol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the potential hazards associated with the reagents and intermediates used in the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(trifluoromethyl)benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted benzene derivatives. These products have significant applications in different industries, including pharmaceuticals and agrochemicals .
Scientific Research Applications
3,5-Bis(trifluoromethyl)benzenethiol is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3,5-Bis(trifluoromethyl)benzenethiol include:
- 4-(trifluoromethyl)thiophenol
- 2,3,4,5,6-Pentafluorothiophenol
- 3-Bromo-1,1,1-trifluoroacetone .
Uniqueness
The uniqueness of this compound lies in the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and reactivity. This makes it a valuable intermediate in the synthesis of various complex organic molecules and enhances its applications in different fields .
Properties
IUPAC Name |
3,5-bis(trifluoromethyl)benzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6S/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4/h1-3,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAQWPZIMLLEAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)S)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333802 | |
| Record name | 3,5-Bis(trifluoromethyl)benzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130783-02-7 | |
| Record name | 3,5-Bis(trifluoromethyl)benzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Bis(trifluoromethyl)benzenethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,5-bis(trifluoromethyl)benzenethiol contribute to reducing bacterial colonization on surfaces like PVC?
A: this compound can be covalently attached to the surface of polyvinyl chloride (PVC) through nucleophilic substitution. [] This modification alters the surface hydrophobicity of the PVC, which in turn significantly reduces the adherence of bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. [] This approach holds promise for developing medical devices with a lower risk of bacterial infection.
Q2: Can you elaborate on the interaction between this compound and glutathione (GSH) in biological systems?
A: this compound serves as a recognition unit for GSH. [, ] When incorporated into a probe design, the thiol group specifically reacts with GSH through nucleophilic substitution, leading to GSH depletion within cells. [, ] This interaction disrupts redox homeostasis and can enhance photodynamic therapy by increasing reactive oxygen species levels while simultaneously reducing GSH, a natural antioxidant. []
Q3: The research mentions "activatable probes" utilizing this compound. How does this activation mechanism work?
A: In the context of fluorescence probes, this compound acts as a fluorescence quenching group when linked to a fluorophore. [] Upon reaction with GSH, the thiol group is displaced, leading to the release of the fluorophore and a significant enhancement in fluorescence emission. [] This activation mechanism enables the highly sensitive and selective detection of GSH in vitro and in vivo. []
Q4: What is the significance of using this compound in the synthesis and modification of silver clusters?
A: this compound, when used in conjunction with other ligands like triphenylphosphine, allows for the synthesis of silver clusters with weakly coordinated solvent molecules on the surface. [] These solvent molecules can be easily displaced, making the cluster highly reactive and enabling further modifications. [] This property allows for fine-tuning the optical properties of the silver clusters and facilitates the creation of optically pure homochiral clusters through ligand exchange reactions. []
Q5: What are the structural characteristics of this compound?
A: this compound has the molecular formula C8H4F6S and a molecular weight of 246.17 g/mol. [] It exists as a colorless liquid at room temperature with a boiling point of 167 °C. [] The compound exhibits characteristic peaks in spectroscopic analyses, including infrared spectroscopy, 1H NMR, and 13C NMR, which can be used for its identification and characterization. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B1297431.png)
![3-Oxo-2,6-diaza-bicyclo[3.2.2]nonane-6-carboxylic acid ethyl ester](/img/structure/B1297435.png)
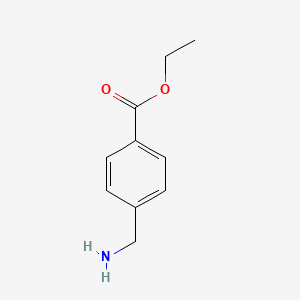
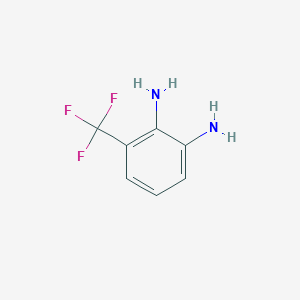
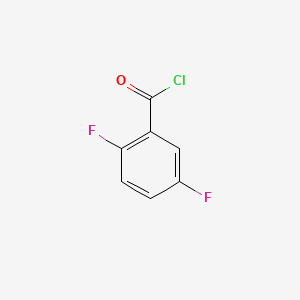
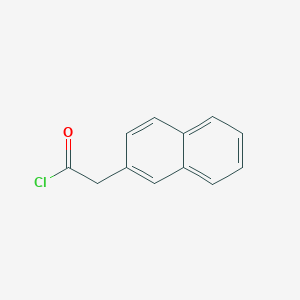
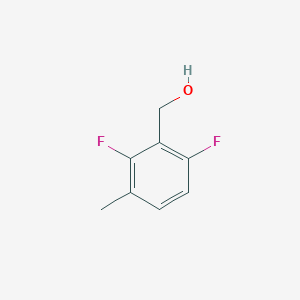
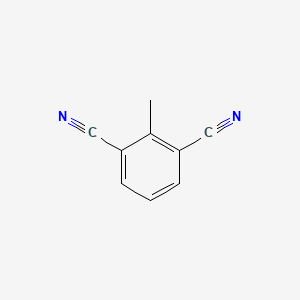
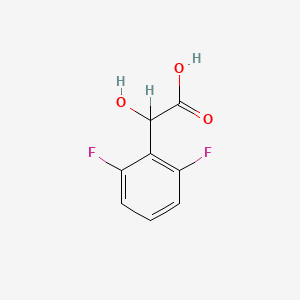
![2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1297452.png)
